7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 5791-56-0
VCID: VC2911669
InChI: InChI=1S/C8H5BrClNO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12)
SMILES: C1C(=O)NC2=CC(=C(C=C2O1)Br)Cl
Molecular Formula: C8H5BrClNO2
Molecular Weight: 262.49 g/mol

7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS No.: 5791-56-0

Cat. No.: VC2911669

Molecular Formula: C8H5BrClNO2

Molecular Weight: 262.49 g/mol

* For research use only. Not for human or veterinary use.

7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one - 5791-56-0

Specification

CAS No. 5791-56-0
Molecular Formula C8H5BrClNO2
Molecular Weight 262.49 g/mol
IUPAC Name 7-bromo-6-chloro-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C8H5BrClNO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12)
Standard InChI Key JBSVOFXWZXRDFG-UHFFFAOYSA-N
SMILES C1C(=O)NC2=CC(=C(C=C2O1)Br)Cl
Canonical SMILES C1C(=O)NC2=CC(=C(C=C2O1)Br)Cl

Introduction

Chemical Structure and Properties

7-bromo-6-chloro-2H-benzo[b] oxazin-3(4H)-one is a heterocyclic compound containing a benzoxazine ring system with halogen substituents. This section examines its fundamental structural characteristics and physicochemical properties that make it relevant for various applications.

Structural Characteristics

The compound features a benzoxazine ring system with specific substituents that define its chemical behavior. The bromine at position 7 and chlorine at position 6 create an electron-deficient aromatic system that influences its reactivity patterns. The oxygen and nitrogen atoms in the heterocyclic ring provide potential hydrogen bond acceptor sites for interactions with biological targets.

Physical and Chemical Properties

The physical and chemical properties of 7-bromo-6-chloro-2H-benzo[b] oxazin-3(4H)-one are summarized in the following table:

PropertyValue
CAS Number5791-56-0
Molecular FormulaC8H5BrClNO2
Molecular Weight262.49 g/mol
IUPAC Name7-bromo-6-chloro-4H-1,4-benzoxazin-3-one
Standard InChIInChI=1S/C8H5BrClNO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12)
Standard InChIKeyJBSVOFXWZXRDFG-UHFFFAOYSA-N
SMILESC1C(=O)NC2=CC(=C(C=C2O1)Br)Cl
PubChem Compound ID43152966

The compound's halogenated nature typically results in poor water solubility but improved solubility in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and chloroform.

Synthesis Methods

The preparation of 7-bromo-6-chloro-2H-benzo[b] oxazin-3(4H)-one involves specific synthetic routes utilizing appropriate precursors and reaction conditions.

Established Synthetic Routes

A documented synthesis method involves a multi-step process starting with appropriately substituted phenol derivatives. A specific synthetic route includes:

  • Reacting 2-amino-5-bromo-4-chlorophenol with chloroacetyl chloride in N,N-dimethylformamide (DMF) at 0°C for 1 hour

  • Subsequent treatment with potassium acetate in DMF at 20°C for 16 hours

This approach facilitates the formation of the oxazinone ring system while preserving the halogen substituents that are critical to the compound's properties.

Alternative Synthesis Approaches

Alternative methods may involve:

  • Cyclization of N-(2-hydroxyphenyl)haloacetamide derivatives

  • Intramolecular cyclization reactions of appropriately substituted phenoxyacetamides

  • Metal-catalyzed cross-coupling reactions for introducing halogen substituents at specific positions

Chemical Reactions and Transformations

7-bromo-6-chloro-2H-benzo[b] oxazin-3(4H)-one can participate in various chemical reactions, primarily due to its reactive functional groups and aromatic system.

Nucleophilic Substitution Reactions

Biological Activities and Applications

The biological profile of 7-bromo-6-chloro-2H-benzo[b] oxazin-3(4H)-one has garnered interest in pharmaceutical research due to its potential therapeutic applications.

Structure-Activity Relationships

The halogen substituents (bromine and chlorine) significantly influence the compound's biological activity profile. These electronegative groups:

  • Enhance lipophilicity, potentially improving membrane permeability

  • Increase metabolic stability by blocking potential sites of oxidative metabolism

  • Create potential halogen bonding interactions with biological targets

  • Modulate the electronic properties of the aromatic ring, affecting binding affinity to target proteins

Current Research and Future Directions

Current research on 7-bromo-6-chloro-2H-benzo[b] oxazin-3(4H)-one and related benzoxazinone derivatives focuses on several promising areas.

Medicinal Chemistry Applications

The compound's structure makes it a valuable scaffold for medicinal chemistry research, with ongoing investigations exploring:

  • Development of structure-activity relationships (SAR) to optimize biological activities

  • Exploration of pharmacokinetic profiles to enhance drug-like properties

  • Investigation of specific molecular targets and mechanisms of action

  • Design of targeted drug delivery systems incorporating this structural motif

Materials Science Applications

Beyond pharmaceutical research, benzoxazinone derivatives have potential applications in materials science, including:

  • Development of specialty polymers with unique properties

  • Creation of chemical sensors for environmental monitoring

  • Synthesis of photoactive materials for various technological applications

Comparison with Related Compounds

Understanding the relationship between 7-bromo-6-chloro-2H-benzo[b] oxazin-3(4H)-one and similar compounds provides valuable insights into its unique properties and potential applications.

Structural Analogs

The following table compares key properties of 7-bromo-6-chloro-2H-benzo[b] oxazin-3(4H)-one with related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
7-bromo-6-chloro-2H-benzo[b] oxazin-3(4H)-oneC8H5BrClNO2262.49Reference compound
7-Bromo-2H-benzo[b] oxazin-3(4H)-oneC8H6BrNO2228.04Lacks chlorine at position 6
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazineC8H7BrClNO248.50Lacks carbonyl group at position 3

These structural differences result in distinct chemical reactivity patterns and biological activity profiles.

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